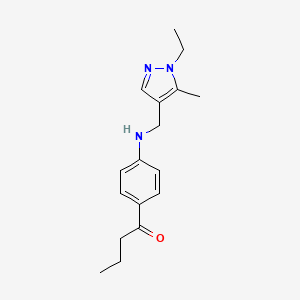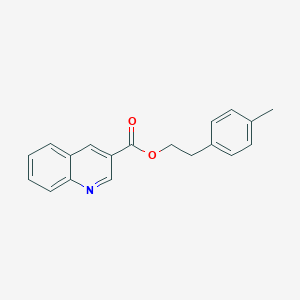
4-Methylphenethyl quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenethyl quinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-Methylphenethyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid. This reaction typically proceeds through a Friedländer condensation mechanism, resulting in the formation of the quinoline core . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Methylphenethyl quinoline-3-carboxylate undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Methylphenethyl quinoline-3-carboxylate has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methylphenethyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Methylphenethyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-3-carboxylate: Known for its antibacterial properties and use in the synthesis of fluoroquinolone antibiotics.
2-Methylquinoline-3-carboxylate: Studied for its antimalarial activity and potential as a therapeutic agent.
4-Chloroquinoline-3-carboxylate: Used in the development of antimalarial drugs like chloroquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)ethyl quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-14-6-8-15(9-7-14)10-11-22-19(21)17-12-16-4-2-3-5-18(16)20-13-17/h2-9,12-13H,10-11H2,1H3 |
InChI-Schlüssel |
MFRNUZMTRHEZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


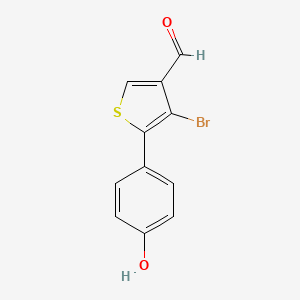
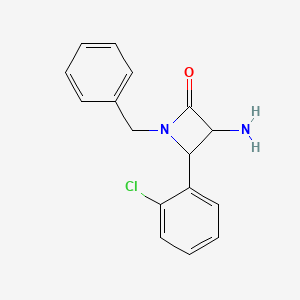
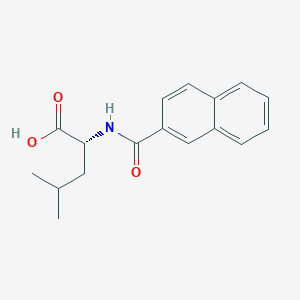
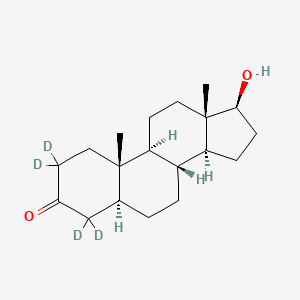
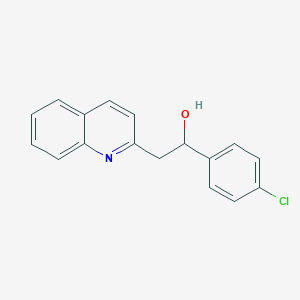
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
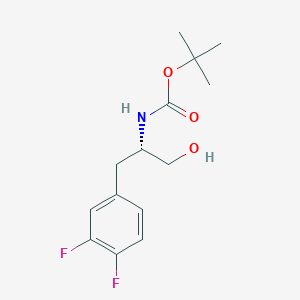
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)
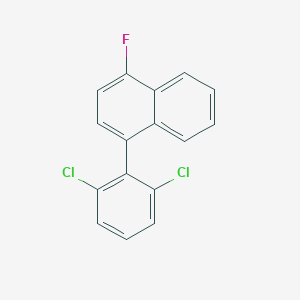
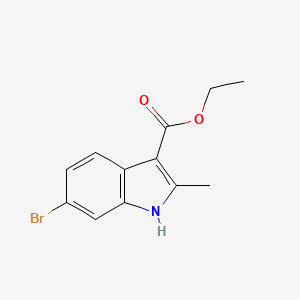
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
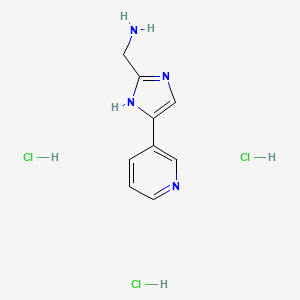
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
